molecular formula C9H20O3Si B13774194 tert-Butylacetate-trimethylsilylenol ether

tert-Butylacetate-trimethylsilylenol ether

Cat. No.: B13774194
M. Wt: 204.34 g/mol
InChI Key: STRGWMWDBCGFNL-UHFFFAOYSA-N
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Description

tert-Butylacetate-trimethylsilylenol ether is a chemical compound that belongs to the class of silyl enol ethers. These compounds are characterized by the presence of a silicon atom covalently bonded to an alkoxy group. This compound is commonly used in organic synthesis as a protecting group for alcohols and as an intermediate in various chemical reactions .

Preparation Methods

The synthesis of tert-Butylacetate-trimethylsilylenol ether typically involves the silylation of enolizable carbonyl compounds. One common method is the reaction of ketones or aldehydes with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out at low temperatures (0-5°C) in a solvent like cyclopentyl methyl ether (CPME) . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butylacetate-trimethylsilylenol ether undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butylacetate-trimethylsilylenol ether is widely used in scientific research, particularly in organic chemistry. Its applications include:

Mechanism of Action

The mechanism of action of tert-Butylacetate-trimethylsilylenol ether involves the formation of a silyl enol ether intermediate. The silicon atom in the compound acts as an electrophile, facilitating the transfer of the silyl group to the enolizable carbonyl compound. This process is often catalyzed by bases or acids, depending on the specific reaction conditions . The molecular targets and pathways involved include the activation of the Si-H bond and the abstraction of an α-proton from the intermediate silylcarboxonium ion .

Comparison with Similar Compounds

tert-Butylacetate-trimethylsilylenol ether can be compared with other silyl ethers, such as:

These compounds are selected based on their stability and ease of introduction/removal under various reaction conditions, highlighting the unique balance of stability and reactivity offered by this compound.

Properties

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

tert-butyl 2-trimethylsilyloxyacetate

InChI

InChI=1S/C9H20O3Si/c1-9(2,3)12-8(10)7-11-13(4,5)6/h7H2,1-6H3

InChI Key

STRGWMWDBCGFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CO[Si](C)(C)C

Origin of Product

United States

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